トレビルチニブ
概要
説明
トレビルチニブは、脳透過性および生物活性のあるブルトンチロシンキナーゼ阻害剤の研究薬です。 多発性硬化症における炎症の主要な駆動因子であるBリンパ球とミクログリア細胞を調節するように設計されています 。 本化合物は現在、再発型多発性硬化症、非再発型二次進行性多発性硬化症、および原発性進行性多発性硬化症の治療のための第3相臨床試験で評価されています .
科学的研究の応用
Tolebrutinib has significant scientific research applications, particularly in the field of multiple sclerosis. It has shown a significant effect on central nervous system immune mediators that drive disease progression . Additionally, it is being evaluated for its potential to address disability accumulation in multiple sclerosis treatment . The compound’s ability to modulate neuroinflammatory biomarkers in the central nervous system reinforces its potential as a disease-modifying therapy .
作用機序
生化学分析
Biochemical Properties
Tolebrutinib plays a significant role in biochemical reactions by interacting with BTK, an enzyme crucial for the development and functioning of certain immune cells . It acts as a covalent inhibitor, reacting with BTK 65-times faster than evobrutinib . This interaction with BTK is central to the biochemical properties of Tolebrutinib.
Cellular Effects
Tolebrutinib has shown significant effects on various types of cells and cellular processes. It modulates B lymphocytes and microglial cells, which are key immune mediators that may drive disease progression within the central nervous system (CNS) . In multiple sclerosis patients treated with Tolebrutinib, researchers observed significant changes in the proteomic profile of cerebrospinal fluid .
Molecular Mechanism
Tolebrutinib exerts its effects at the molecular level primarily through its inhibition of BTK. It irreversibly inactivates BTK via a covalent reaction between its acrylamide “warhead” and the sulfhydryl sidechain of cysteine 481 in the ATP binding pocket of BTK, rendering the enzyme catalytically inert .
Temporal Effects in Laboratory Settings
Tolebrutinib was found to be rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Over time, it was observed that excretion via feces was the major elimination pathway of the administered radioactivity (78%) .
Dosage Effects in Animal Models
In non-human primate models, evobrutinib, fenebrutinib, and Tolebrutinib achieved similar levels of exposure in cerebrospinal fluid after oral doses of 10 mg/kg . Only Tolebrutinib exceeded the IC90 (the estimated concentration inhibiting 90% of kinase activity) value .
Metabolic Pathways
Tolebrutinib undergoes extensive metabolism, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma .
Transport and Distribution
Tolebrutinib is rapidly and completely absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body . It achieves cerebrospinal fluid concentrations predicted to modulate B lymphocytes and microglial cells, suggesting effective distribution within cells and tissues .
Subcellular Localization
Given its ability to penetrate the brain and its interaction with BTK, an enzyme expressed in B lymphocytes and myeloid cells, it can be inferred that Tolebrutinib likely localizes to these immune cells within the CNS .
準備方法
トレビルチニブは、結晶形とアモルファス形の両方で合成できます。 これらの形態の調製方法には、安定性、低吸湿性、および均一な粒径分布を確保するために、特定の反応条件が含まれます 。 工業生産方法は、開発および保管中の結晶変換を回避するために、医薬品要件を満たす溶解度と安定な保管を達成することに重点を置いています .
化学反応の分析
トレビルチニブは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬と条件には、液体クロマトグラフィー、質量分析、および放射活性アッセイ方法が含まれます 。 これらの反応から生成される主な生成物には、複数の代謝物が含まれており、水酸化代謝物M2は、親化合物としてブルトンチロシンキナーゼに対して同様の阻害活性を示します .
科学研究への応用
トレビルチニブは、特に多発性硬化症の分野で、重要な科学研究への応用があります。 病気の進行を促進する中枢神経系の免疫メディエーターに有意な影響を示しました 。 さらに、多発性硬化症の治療における障害の蓄積に対処する可能性について評価されています 。 本化合物は、中枢神経系の神経炎症バイオマーカーを調節する能力から、病気修飾療法としての可能性を強化しています .
類似化合物との比較
トレビルチニブは、エブロルチニブやフェネブルチニブなどの他のブルトンチロシンキナーゼ阻害剤と比較されます。 インビトロキナーゼアッセイで、トレビルチニブはエブロルチニブよりも65倍速くブルトンチロシンキナーゼと反応することが示されました 。 さらに、トレビルチニブは、ヒト以外の霊長類で関連する脳脊髄液曝露を達成しましたが、エブロルチニブとフェネブルチニブは、キナーゼ活性を90%阻害すると推定される濃度に達しませんでした 。 これは、トレビルチニブの効力と中枢神経系への曝露の点での独自性を強調しています .
生物活性
Tolebrutinib is an investigational oral Bruton’s tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). This article delves into the biological activity of tolebrutinib, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.
Pharmacokinetics and Metabolism
Tolebrutinib exhibits rapid absorption and extensive metabolism following oral administration. A study indicated that after a single dose, approximately 78% of the administered radioactivity was excreted via feces, highlighting the compound's metabolic pathway . The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Rapid and complete |
Major Excretion Pathway | Feces (78%) |
Half-Life | 90-120 minutes |
CSF Concentration (120 mg dose) | 4.1 nM after 2 hours |
Tolebrutinib is metabolized to several metabolites, with metabolite M2 identified as having significant pharmacological activity. It retains the ability to irreversibly inhibit BTK, similar to the parent compound .
Tolebrutinib functions by irreversibly binding to BTK, a critical enzyme in B-cell receptor signaling pathways that mediate both adaptive and innate immune responses. This dual mechanism allows tolebrutinib to modulate neuroinflammatory processes within the central nervous system (CNS), particularly in microglia . The inhibition of BTK is crucial in reducing disease activity in MS, as it impacts both B lymphocytes and disease-associated microglia.
Case Studies and Clinical Trials
Tolebrutinib has been evaluated in multiple clinical trials for its efficacy in treating relapsing forms of MS. A significant phase IIb trial demonstrated that treatment with tolebrutinib resulted in a substantial reduction in contrast-enhancing lesions on MRI after 12 weeks . The following table outlines findings from key studies:
Study Type | Treatment Duration | Dose | Key Findings |
---|---|---|---|
Phase IIb Trial | 12 weeks | 60 mg | Reduced Gd-enhancing lesions significantly |
Long-term Study | 48 weeks | Various | Favorable safety profile; reduced disease activity |
Phase I Trial | Single dose | 120 mg | Achieved therapeutic CSF concentrations |
In a recent trial, tolebrutinib delayed the onset of confirmed disability progression by 31% compared to placebo . These findings underscore the drug's potential as a therapeutic agent for MS.
Safety Profile
The safety and tolerability of tolebrutinib have been assessed in various studies. Long-term data indicate that it has a favorable safety profile with manageable adverse effects . Commonly reported side effects include headache, fatigue, and gastrointestinal disturbances. Importantly, no significant long-term safety concerns have been raised during clinical evaluations.
特性
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUOFPEZFUWRF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971920-73-6 | |
Record name | Tolebrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLEBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。